N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide
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Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure. The yield and purity of the product are also important aspects of synthesis analysis.Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes the reactants, products, and the conditions under which the reaction occurs. Mechanistic studies may also be conducted to understand the sequence of steps that lead from reactants to products.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions.Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and other potential hazards. It’s important for handling, storage, and disposal of the compound.
Future Directions
This could involve potential applications, further modifications of the compound to improve its properties, or new areas of research.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature.
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-13(17)15-8-12(16)10-7-14-11-6-4-3-5-9(10)11/h2-7,14H,1,8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMPKOBQQHUTKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)C1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide |
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